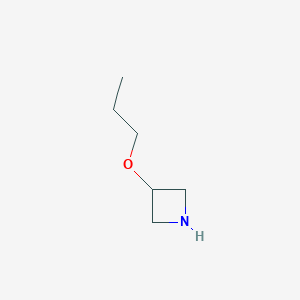![molecular formula C20H25N5O3 B2597844 1,7-Dimethyl-N-(3-Morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid CAS No. 946259-26-3](/img/structure/B2597844.png)
1,7-Dimethyl-N-(3-Morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They are also known to have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified . The yield of the synthesis process was reported to be 71% .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a common feature in selective CDK4/6 inhibitors . The IR spectrum of the compound shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of cyano-additions and aromatizations . The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287-288 °C . The 1H NMR (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51-8.10 ppm (m, 7H, Ar-H), 6.95 ppm (s, 1H, Ar-H), and 3.78 ppm (m, 6H, OCH3) .
Wissenschaftliche Forschungsanwendungen
- CDK2 (Cyclin-abhängige Kinase 2) ist ein attraktives Ziel für die Krebstherapie. Forscher haben eine neue Reihe von kleinen Molekülen auf der Grundlage der privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste entwickelt. Diese Verbindungen (nummeriert 4–13) wurden als neuartige CDK2-Inhibitoren synthetisiert .
- Die meisten dieser Verbindungen zeigten überlegene zytotoxische Aktivitäten gegen Krebszelllinien, insbesondere MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten im Bereich von 45 bis 97 nM bzw. 6 bis 99 nM. Verbindung 14 und 15 zeigten die besten zytotoxischen Aktivitäten gegen diese Zelllinien .
- Zusätzlich zeigten einige dieser Verbindungen eine enzymatische Hemmwirkung gegen CDK2/Cyclin A2, was sie zu vielversprechenden Kandidaten für weitere Untersuchungen macht .
- Bemerkenswert ist, dass die Verbindungen 14 und 15 potente zytotoxische Aktivitäten gegen alle drei Zelllinien (MCF-7, HCT-116 und HepG-2) mit niedrigen IC50-Werten zeigten .
- Der IC50-Wert für Verbindung 14 gegen CDK2 betrug 0,057 μM, verglichen mit Sorafenib (ein bekanntes Medikament) mit einem IC50 von 0,184 μM .
- Verbindung 14 induzierte Veränderungen im Zellzyklusfortschritt und Apoptose innerhalb von HCT-Zellen, was auf mögliche Mechanismen für ihre Antikrebswirkungen hindeutet .
- Forscher haben synthetische Ansätze für Pyrrolo[2,3-d]pyrimidin-Derivate untersucht, einschließlich der fraglichen Verbindung. Diese Methoden beinhalten Cu-katalysierte Reaktionen, mikrowellengestützte Reaktionen, pyrrolbasierte Reaktionen, Fischer-Indol-Synthese und Aldehyd-basierte Reaktionen .
- Die Bestätigung der Struktur des Endprodukts ist unerlässlich, um das Design und die biologische Aktivität der Verbindung zu validieren .
Hemmung von CDK2 zur Krebsbehandlung
Antiproliferative Effekte
Duale Aktivität gegen Krebszellen und CDK2
Veränderung des Zellzyklus und Induktion von Apoptose
Synthetische Ansätze und Bestätigung der Struktur
Weitere Untersuchungen und Medikamentenentwicklung
Zusammenfassend lässt sich sagen, dass diese Verbindung ein erhebliches Potenzial in der Krebsforschung hat, insbesondere als CDK2-Inhibitor. Ihre duale Aktivität, ihre zytotoxischen Wirkungen und ihre strukturellen Merkmale machen sie zu einem spannenden Kandidaten für weitere Studien und die Medikamentenentwicklung . Wenn Sie weitere Informationen wünschen oder zusätzliche Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its anticancer activity, particularly against triple-negative breast cancer cells . Additionally, modifications at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine could be explored to improve inhibitory effects in breast cancer cells .
Eigenschaften
IUPAC Name |
6,12-dimethyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-5-17-22-18-15(20(27)25(17)13-14)12-16(23(18)2)19(26)21-6-3-7-24-8-10-28-11-9-24/h4-5,12-13H,3,6-11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSKVPBJBKZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCOCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
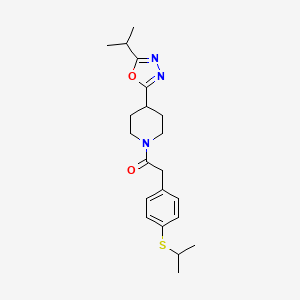
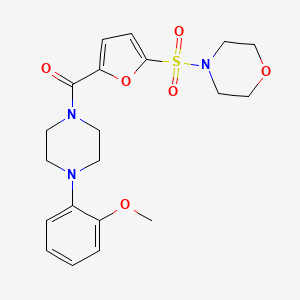
![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)
![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)
![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)
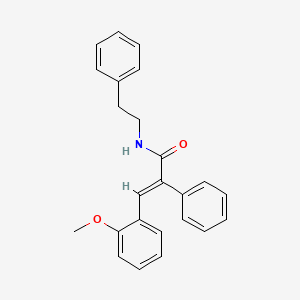

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)
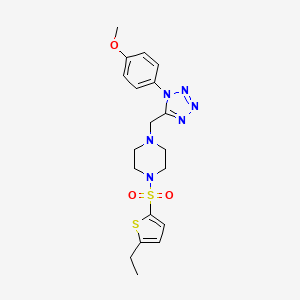
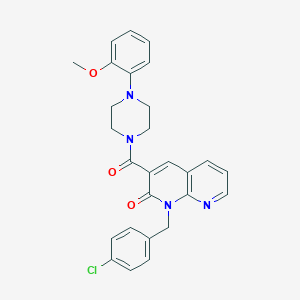
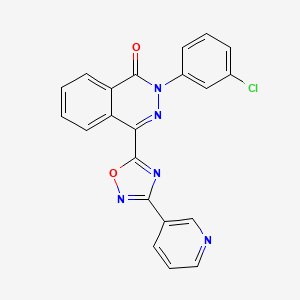
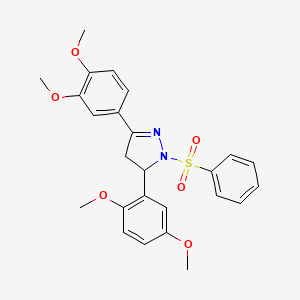
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)
